Product packaging for Octadecyl 2,4-dichlorobenzoate(Cat. No.:CAS No. 820238-94-6)

Octadecyl 2,4-dichlorobenzoate

Cat. No.: B12528991
CAS No.: 820238-94-6
M. Wt: 443.5 g/mol
InChI Key: FRHAGJDSNPPOOV-UHFFFAOYSA-N
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Description

Contextualizing Long-Chain Esters in Advanced Organic Chemistry

Long-chain esters are a significant class of organic molecules with diverse natural and industrial roles. mdpi.com In nature, they are the primary components of waxes and fats, serving as energy storage and protective coatings. libretexts.org In advanced organic chemistry, the synthesis and properties of long-chain esters are of interest for creating molecules with specific physical properties, such as high viscosity and low volatility. researchgate.net The long alkyl chain, in this case, the C18 octadecyl group, imparts a significant hydrophobic character to the molecule, influencing its solubility, melting point, and intermolecular interactions. libretexts.org Research into long-chain esters often focuses on their self-assembly properties and their potential use as lubricants, plasticizers, and in the formulation of biomaterials. researchgate.netnih.gov

Significance of Halogenated Benzoate (B1203000) Moieties in Chemical Synthesis and Materials Science Research

In chemical synthesis, halogenated benzoates serve as versatile intermediates. ontosight.ai The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or direct further functionalization of the aromatic ring. In materials science, the incorporation of halogenated moieties can enhance properties such as flame retardancy and thermal stability. google.com.pg Furthermore, halogen bonding, a non-covalent interaction involving the halogen atoms, is an emerging area of research for the design of new materials with tailored solid-state structures and properties.

Research Challenges and Opportunities for Structurally Complex Esters

The synthesis and purification of structurally complex esters like Octadecyl 2,4-dichlorobenzoate (B1228512) present unique challenges. The esterification of a long-chain alcohol with a substituted benzoic acid can be sterically hindered, potentially leading to low yields or the need for specialized catalytic systems. researchgate.net The purification of the final product to a high degree of purity can also be complex due to its high molecular weight and potentially waxy nature. marquette.edu

However, these challenges are accompanied by significant research opportunities. Overcoming the synthetic hurdles can lead to the development of novel synthetic methodologies applicable to a broader range of complex esters. researchgate.net A significant area of opportunity lies in the investigation of the material properties of such molecules. The combination of a long aliphatic chain and a halogenated aromatic ring could result in unique liquid crystalline or polymeric properties.

Overview of Interdisciplinary Research Approaches for Octadecyl 2,4-dichlorobenzoate

A comprehensive understanding of this compound necessitates an interdisciplinary research approach. Organic chemists can focus on developing efficient synthesis and purification protocols. researchgate.net Physical chemists and materials scientists can then investigate its thermal properties, phase behavior, and potential for forming ordered structures in the solid or liquid-crystalline state. Computational chemistry can play a crucial role in predicting the molecular conformation, intermolecular interactions, and potential material properties, guiding experimental efforts. acs.org Such a collaborative approach is essential to fully unlock the scientific and technological potential of this and other structurally complex esters.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number820238-94-6 guidechem.com
Molecular FormulaC₂₅H₄₀Cl₂O₂ guidechem.com
Molecular Weight443.5 g/mol guidechem.com

Table 2: Physicochemical Properties of Related Alkyl 2,4-Dichlorobenzoates

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
Methyl 2,4-dichlorobenzoateC₈H₆Cl₂O₂205.042391.557
Cholesteryl 2,4-dichlorobenzoateC₃₄H₄₈Cl₂O₂543.64Not AvailableNot Available

Data for related compounds is provided for comparative purposes and sourced from sigmaaldrich.comsigmaaldrich.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40Cl2O2 B12528991 Octadecyl 2,4-dichlorobenzoate CAS No. 820238-94-6

Properties

CAS No.

820238-94-6

Molecular Formula

C25H40Cl2O2

Molecular Weight

443.5 g/mol

IUPAC Name

octadecyl 2,4-dichlorobenzoate

InChI

InChI=1S/C25H40Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-19-18-22(26)21-24(23)27/h18-19,21H,2-17,20H2,1H3

InChI Key

FRHAGJDSNPPOOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Octadecyl 2,4 Dichlorobenzoate

Esterification Strategies for 2,4-Dichlorobenzoic Acid and Octadecanol

The formation of the ester linkage between 2,4-dichlorobenzoic acid and octadecanol can be accomplished through several distinct pathways. The choice of method often depends on factors such as desired yield, reaction conditions, substrate tolerance, and atom economy.

Direct Catalytic Esterification (e.g., Brønsted and Lewis Acid Catalysis)

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This method is a fundamental approach for ester synthesis. The reaction is an equilibrium process, and strategies to drive it towards the product, such as removing water or using one reactant in excess, are commonly employed. masterorganicchemistry.com

Brønsted Acid Catalysis: Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), are traditional and effective catalysts for esterification. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com For long-chain alcohols like octadecanol, solid acid catalysts and ionic liquids have emerged as green and reusable alternatives. researchgate.netcsic.es For instance, Brønsted acidic ionic liquids have been shown to be effective catalysts for the esterification of fatty acids with alcohols, offering high catalytic activity and ease of separation. rsc.orgresearchgate.net

Lewis Acid Catalysis: Lewis acids catalyze esterification by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid. researchgate.net This approach can be particularly effective for sterically hindered substrates. Various Lewis acids, including metal triflates (e.g., Cu(OTf)₂) and other metal salts (e.g., Mg(ClO₄)₂), have been demonstrated to be highly efficient catalysts for esterification reactions under mild conditions. organic-chemistry.org These catalysts offer the advantage of high activity, sometimes requiring only catalytic amounts, and can tolerate a range of sensitive functional groups. organic-chemistry.orgmdpi.com

Table 1: Comparison of Catalysts for Direct Esterification

Catalyst Type Example Catalyst Typical Conditions Advantages
Brønsted Acid p-Toluenesulfonic acid (TsOH) Toluene (B28343), reflux with water removal Low cost, effective
Brønsted Acid Acidic Ionic Liquid 60-80 °C, solvent-free Reusable, high activity rsc.orgresearchgate.net
Lewis Acid Copper(II) triflate (Cu(OTf)₂) Dichloromethane, room temp. Mild conditions, high efficiency organic-chemistry.org

Coupling Reagent Mediated Esterification (e.g., DICD-mediated, Yamaguchi Esterification Analogs)

To overcome the often harsh conditions of direct acid catalysis and to achieve higher yields with sensitive or sterically demanding substrates, coupling reagents are widely used. These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.

DICD-Mediated Esterification: Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC), are common coupling reagents for the formation of amide and ester bonds. peptide.comuni-kiel.de The reaction proceeds through the formation of an O-acylisourea intermediate. rsc.org This intermediate is highly reactive and is subsequently attacked by the alcohol. To enhance the reaction rate and minimize side reactions, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often added. rsc.org The use of DIC is often preferred in modern synthesis as the urea (B33335) byproduct is more soluble, facilitating purification compared to the urea derived from DCC. peptide.com This method is performed under mild, neutral conditions, making it suitable for complex molecules. nih.govrsc.org

Yamaguchi Esterification Analogs: The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly macro-lactones and esters derived from sterically hindered carboxylic acids and alcohols. wikipedia.orgfrontiersin.org The process involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) to form a mixed anhydride (B1165640). nih.gov This highly reactive anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. wikipedia.orgnih.gov The regioselectivity of the alcohol's attack on the less hindered carbonyl of the mixed anhydride is a key feature of this reaction, leading to high yields of the target product. wikipedia.org

Table 2: Overview of Coupling Reagent-Mediated Esterification Methods

Method Activating Reagent Additive/Catalyst Key Intermediate
Carbodiimide (B86325) Coupling N,N'-Diisopropylcarbodiimide (DIC) 4-(Dimethylamino)pyridine (DMAP) O-acylisourea rsc.org
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride Triethylamine, DMAP Mixed anhydride wikipedia.orgnih.gov

Metal-Free Oxidative Esterification Pathways for Alcohols

Oxidative esterification represents a modern approach where an alcohol is oxidized in situ to an aldehyde or carboxylic acid, which then reacts with another molecule of alcohol or an external carboxylic acid. Metal-free variants of these reactions are of significant interest from a green chemistry perspective.

One prominent strategy involves the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts. cnr.it In the presence of a stoichiometric oxidant, TEMPO can selectively oxidize primary alcohols. mdpi.com The resulting aldehyde can then couple with another molecule of alcohol to form a hemiacetal, which is further oxidized to the ester. While this often describes a self-esterification, modified protocols allow for cross-esterification. For the synthesis of octadecyl 2,4-dichlorobenzoate (B1228512), this would involve the oxidation of octadecanol to octadecanal, followed by a subsequent reaction pathway with 2,4-dichlorobenzoic acid, potentially mediated by the same catalytic system or requiring a different coupling strategy. Recent research has focused on developing robust, metal-free bifunctional catalysts that can facilitate the aerobic oxidation of a wide range of alcohols under mild conditions. rsc.orgresearchgate.net

Functional Group Interconversions and Retrosynthetic Analysis Applied to Octadecyl 2,4-dichlorobenzoate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comnih.gov

Strategic Disconnections and Synthetic Equivalents

For this compound, the most logical and common retrosynthetic disconnection is the cleavage of the ester C-O bond. This is a type of functional group interconversion (FGI) in the reverse sense.

Disconnection 1 (C(acyl)-O bond): This is the most straightforward disconnection. It breaks the ester linkage to reveal the two primary synthons: a 2,4-dichlorobenzoyl cation and an octadecyloxide anion. The corresponding synthetic equivalents for these synthons are 2,4-dichlorobenzoic acid (or its more reactive derivative, 2,4-dichlorobenzoyl chloride) and octadecanol. youtube.com This disconnection directly leads to the esterification strategies discussed in section 2.1.

Disconnection 2 (O-C(alkyl) bond): An alternative disconnection breaks the bond between the oxygen and the octadecyl chain. This generates a 2,4-dichlorobenzoate anion and an octadecyl cation. The synthetic equivalents would be a salt of 2,4-dichlorobenzoic acid and an octadecyl halide (e.g., octadecyl bromide). This corresponds to a Williamson ether synthesis-type reaction (Sₙ2 substitution), which is a valid but often less common approach for simple esters compared to direct esterification.

The first disconnection is almost universally preferred as it relies on the robust and well-established chemistry of esterification.

Chemoselectivity Considerations in Multistep Synthesis

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. While the target molecule, this compound, and its immediate precursors (2,4-dichlorobenzoic acid and octadecanol) have limited competing functional groups, considering chemoselectivity is crucial in the broader context of organic synthesis. researchgate.net

If either the carboxylic acid or the alcohol contained other reactive functionalities (e.g., another hydroxyl group, an amino group, or an unprotected ketone), the choice of synthetic method would become critical.

Protecting Groups: In a more complex synthesis, a common strategy is to use protecting groups. For instance, if the octadecyl chain contained a second hydroxyl group, it would need to be "protected" with a removable chemical moiety to prevent it from reacting during the esterification step.

Reagent Selection: The choice of reagents can impart chemoselectivity. Mild methods, such as carbodiimide or Yamaguchi coupling, are often more chemoselective than harsh acid-catalyzed reflux conditions. rsc.orgnih.gov They operate at lower temperatures and under neutral or basic conditions, which can prevent side reactions with other sensitive groups. For example, in a molecule with both an alcohol and a more nucleophilic amine, direct esterification might be difficult, whereas a coupling-reagent-mediated approach could be tuned to favor ester formation under specific conditions, or the amine would need to be protected.

For the direct synthesis of this compound, the primary challenge is not chemoselectivity between different functional groups but rather achieving an efficient reaction between a sterically unhindered long-chain alcohol and an electronically deactivated and moderately hindered carboxylic acid.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound involves the esterification of 2,4-dichlorobenzoic acid and octadecan-1-ol. The considerations of stereochemistry and regioselectivity are fundamental to ensuring the formation of the desired product with high purity and efficiency.

Stereochemical Control: In the context of this compound synthesis, stereochemical control is not a significant challenge. This is because neither of the reactants, 2,4-dichlorobenzoic acid nor octadecan-1-ol (a primary alcohol), possesses a chiral center. Consequently, the final ester product is achiral.

However, it is pertinent to discuss the mechanism of common esterification reactions, such as the Fischer esterification, to understand how stereochemistry is handled in more complex syntheses. Experimental evidence from reactions involving chiral alcohols demonstrates that the alcoholic carbon atom retains its stereochemistry during Fischer esterification. stackexchange.com The reaction mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The C-O bond of the alcohol is not broken during this process, thus preserving the configuration at the alcohol's carbon center. stackexchange.com While this principle is trivial for the achiral octadecan-1-ol, it is a crucial consideration for the synthesis of esters from chiral long-chain alcohols.

Regioselectivity: Regioselectivity refers to the control of which functional group reacts in a molecule with multiple reactive sites. In the synthesis of this compound, the primary consideration is ensuring the selective acylation of the hydroxyl group of octadecan-1-ol by the 2,4-dichlorobenzoic acid.

Since octadecan-1-ol has only one hydroxyl group, the issue of regioselectivity on the alcohol component is straightforward. The reaction will invariably occur at this single site. The challenge, therefore, becomes one of chemoselectivity—promoting the desired esterification reaction over potential side reactions. The use of catalysts is crucial for activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

In more complex polyol substrates, achieving high regioselectivity is a significant synthetic challenge. Methods have been developed for the selective acylation of polyols, often involving the use of specific catalysts or protecting groups to differentiate between primary and secondary hydroxyl groups. fao.orgmdpi.com For instance, certain catalytic systems can activate the formation of hydrogen bonds between a specific hydroxyl group and an anion, thereby enhancing its nucleophilicity and directing the acylation to that site. fao.org

The table below summarizes the selectivity aspects for the synthesis of this compound.

Selectivity Aspect Reactant 1: 2,4-Dichlorobenzoic Acid Reactant 2: Octadecan-1-ol Outcome in Product: this compound
Stereoselectivity AchiralAchiral (no stereocenters)Achiral product; stereocontrol is not a factor.
Regioselectivity Single carboxyl groupSingle primary hydroxyl groupUnambiguous reaction at the sole hydroxyl group.

Green Chemistry Principles in the Synthesis of this compound

Applying the twelve principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. uniroma1.itepitomejournals.comwjpmr.com This involves optimizing the reaction to prevent waste, maximize atom economy, use less hazardous chemicals, and improve energy efficiency.

Key Green Chemistry Principles Applied:

Waste Prevention and Atom Economy: Traditional esterification methods like Fischer esterification generate water as a byproduct. masterorganicchemistry.commasterorganicchemistry.com While having a high atom economy in theory, the practical need to remove water, often using a Dean-Stark apparatus with a solvent like toluene, can generate additional waste streams. masterorganicchemistry.com Greener approaches focus on catalytic methods that minimize byproducts and the need for extensive purification steps. researchgate.net

Safer Solvents and Auxiliaries: The choice of solvent is critical. Many organic solvents are hazardous and toxic. epitomejournals.com Green synthesis aims to replace common solvents like toluene or benzene (B151609) with safer alternatives or, ideally, to conduct the reaction under solvent-free conditions. researchgate.netresearchgate.net For long-chain esters, solvent-free reactions at elevated temperatures can be highly effective. researchgate.net

Use of Catalysis: Instead of stoichiometric acid promoters like concentrated sulfuric acid, which are corrosive and difficult to handle, green chemistry advocates for the use of catalysts. nih.gov Heterogeneous solid acid catalysts (e.g., zeolites, fly ash, ion-exchange resins) or biocatalysts (e.g., lipases) are preferred. nih.govrsc.org These catalysts are often less corrosive, can be easily separated from the reaction mixture, and are frequently reusable, which prevents waste. nih.gov For example, ferric chloride hexahydrate has been shown to be an effective and less hazardous catalyst for the esterification of long-chain fatty acids and alcohols. researchgate.net

Use of Renewable Feedstocks: One of the reactants, octadecan-1-ol (also known as stearyl alcohol), can be readily derived from renewable plant or animal fats and oils. This aligns with the principle of using renewable rather than depleting feedstocks. In contrast, 2,4-dichlorobenzoic acid is typically synthesized from petroleum-derived precursors like 2,4-dichlorotoluene. researchgate.net

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This can be achieved by using highly efficient catalysts that allow the reaction to proceed at lower temperatures. uniroma1.it For instance, enzymatic esterification using lipases can often be conducted under mild conditions, reducing the energy consumption compared to traditional methods that require high temperatures for refluxing. rsc.org

The following table provides a comparison between a conventional and a greener approach to synthesizing this compound.

Principle Conventional Approach (e.g., Fischer Esterification) Greener Approach
Catalyst Concentrated H₂SO₄ (corrosive, stoichiometric)Reusable solid acid (e.g., fly ash, zeolite) or lipase (B570770) (biocatalyst)
Solvent Toluene or Benzene (for water removal)Solvent-free or use of a green solvent (e.g., ionic liquid)
Energy Input High (reflux temperature to remove water)Lower (milder conditions, especially for enzymatic methods)
Byproducts Water, acid wasteWater (can be removed via vacuum or pervaporation)
Atom Economy High in theory, but auxiliary substances reduce overall efficiencyHigh, with minimal waste from catalysts or solvents
Feedstock Octadecan-1-ol (potentially renewable), 2,4-dichlorobenzoic acid (petroleum-based)Maximizes use of renewable Octadecan-1-ol; seeks greener routes for the acid

Mechanistic Investigations of Octadecyl 2,4 Dichlorobenzoate Formation and Transformation

Detailed Reaction Mechanisms of Esterification of 2,4-Dichlorobenzoic Acid with Octadecanol

Proton Transfer and Tetrahedral Intermediate Formation

The Fischer esterification mechanism is initiated by the protonation of the carbonyl oxygen of 2,4-dichlorobenzoic acid by a strong acid catalyst, such as sulfuric acid or tosic acid. researchgate.net This initial proton transfer is a critical activation step. The protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com The presence of two electron-withdrawing chlorine atoms on the benzoic acid ring further enhances the electrophilic character of the carbonyl carbon, which can facilitate the reaction.

Following protonation, the lone pair of electrons on the oxygen atom of octadecanol attacks the now highly electrophilic carbonyl carbon. nih.gov This nucleophilic addition leads to the formation of a key tetrahedral intermediate. researchgate.net In this intermediate, the former carbonyl carbon is bonded to four substituents: the original hydroxyl group, the dichlorophenyl ring, the incoming octadecyloxy group, and the protonated oxygen. A subsequent proton transfer occurs from the oxonium ion (the positively charged oxygen from the octadecanol) to one of the hydroxyl groups, creating a good leaving group (water). researchgate.net

Nucleophilic Acyl Substitution Pathways and Transition States

The tetrahedral intermediate is central to the nucleophilic acyl substitution pathway. After the proton transfer creates a neutral water molecule attached to the intermediate, the elimination of this water molecule is facilitated by the donation of a lone pair of electrons from one of the remaining hydroxyl groups, reforming the carbonyl double bond. libretexts.org This step results in a protonated ester.

The final step in the formation of octadecyl 2,4-dichlorobenzoate (B1228512) is the deprotonation of the carbonyl oxygen by a base (such as water or the conjugate base of the acid catalyst), which regenerates the acid catalyst and yields the final ester product. nih.gov The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. researchgate.net

The transition states in this reaction pathway involve the formation and breakdown of the tetrahedral intermediate. The rate-determining step is generally considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid. The long, bulky octadecyl chain of octadecanol may introduce steric hindrance, potentially slowing the rate of this attack compared to smaller alcohols. However, the enhanced electrophilicity of the carbonyl carbon due to the dichlorinated ring may counteract this effect to some extent.

Reaction Kinetics and Rate Constants Determination for Octadecyl 2,4-dichlorobenzoate Synthesis

Influence of Solvent Polarity and Temperature on Reaction Rates

The polarity of the solvent can influence the rate of Fischer esterification. While the reaction is often carried out using an excess of the alcohol as the solvent, the use of a non-polar co-solvent can be beneficial, particularly for the removal of water via azeotropic distillation. youtube.com The transition state is a charged species, and its stabilization by the solvent can affect the activation energy of the reaction.

Temperature has a significant effect on the reaction rate. An increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. nih.gov Kinetic studies on the esterification of benzoic acid with butanol have shown a clear dependence of the reaction rate on temperature, with higher temperatures leading to faster attainment of equilibrium.

Table 1: Arrhenius Parameters for the Acid-Catalyzed Esterification of Substituted Benzoic Acids with Methanol (Note: This table presents data for analogous reactions to illustrate the effect of substituents on activation energy. Specific data for this compound is not available.)

Substituted Benzoic AcidActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)
Benzoic Acid58.40-
o-Chlorobenzoic Acid--
p-Chlorobenzoic Acid--

Data is illustrative and based on findings for similar reactions. nih.govmdpi.com

Catalyst Performance and Mechanistic Rate Dependencies

The rate of esterification is highly dependent on the catalyst used. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysts : Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts. researchgate.net The reaction rate typically shows a first-order dependence on the concentration of both the carboxylic acid and the catalyst. nih.gov Lewis acids can also catalyze the reaction by coordinating to the carbonyl oxygen, thereby activating it for nucleophilic attack.

The choice between Brønsted and Lewis acids can also influence the reaction. Brønsted acids directly protonate the carbonyl group, while Lewis acids coordinate with it. In some cases, a synergistic effect between Lewis and Brønsted acid sites has been observed to enhance catalytic activity. masterorganicchemistry.com

Table 2: Comparison of Catalyst Performance in the Esterification of Fatty Acids (Note: This table presents representative data for analogous long-chain esterification reactions.)

CatalystTypeReaction ConditionsConversion (%)
Sulfuric AcidHomogeneous (Brønsted)120°C, 4h>95
Amberlyst-15Heterogeneous (Brønsted)120°C, 8h~90
Zinc(II) saltsHomogeneous (Lewis)170°C, 4h~90

Data is illustrative and based on findings for similar reactions.

Mechanistic Studies of this compound Degradation Pathways (Chemical and Biochemical)

The degradation of this compound can occur through both chemical and biochemical pathways, primarily involving the hydrolysis of the ester bond.

Chemical Degradation: The primary chemical degradation pathway for esters is hydrolysis, which is the reverse of esterification. chemguide.co.uk This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and excess water, the ester is heated to reverse the esterification process. The mechanism follows the same pathway as esterification but in reverse, starting with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Base-Promoted Hydrolysis (Saponification) : This process is typically faster and irreversible compared to acid-catalyzed hydrolysis. masterorganicchemistry.com A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the octadecanol alkoxide. The resulting 2,4-dichlorobenzoic acid is then deprotonated by the alkoxide to form the carboxylate salt. An acidification workup is required to obtain the free carboxylic acid. masterorganicchemistry.com

Biochemical Degradation: In the environment, the degradation of this compound is likely to be mediated by microbial enzymes. The long aliphatic chain and the halogenated aromatic ring present distinct features for enzymatic attack.

Enzymatic Hydrolysis : Enzymes such as lipases and esterases are responsible for the hydrolysis of ester bonds in biological systems. mdpi.com Lipases are particularly effective at hydrolyzing esters of long-chain fatty acids, making them relevant for the degradation of the octadecyl portion of the molecule. mdpi.com Esterases, on the other hand, typically hydrolyze esters with shorter alcohol chains. The enzymatic hydrolysis would cleave the ester bond, releasing octadecanol and 2,4-dichlorobenzoic acid.

Degradation of the Aromatic Ring : Following the initial hydrolysis, the resulting 2,4-dichlorobenzoic acid can be further degraded by microorganisms. The biodegradation of halogenated aromatic compounds has been extensively studied. researchgate.net The process often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and subsequent metabolism. researchgate.net The presence and position of the chlorine atoms can significantly affect the rate and pathway of degradation.

Computational and Theoretical Chemistry of Octadecyl 2,4 Dichlorobenzoate

Molecular Dynamics Simulations of Octadecyl 2,4-dichlorobenzoate (B1228512) in Diverse EnvironmentsNo studies were found that performed molecular dynamics simulations on this compound. As a result, there is no information regarding its solvation dynamics, the effects of different solvents, or its self-assembly behavior, such as micellization or bilayer interactions.

To provide the requested article, original research involving computational modeling of Octadecyl 2,4-dichlorobenzoate would need to be conducted.

In Silico Prediction of Spectroscopic Signatures for Research Validation

The in silico prediction of spectroscopic data is a cornerstone of modern chemical research, providing a powerful, non-destructive method to validate synthetic products and elucidate molecular structures. For a complex molecule like this compound, with its combination of a flexible aliphatic chain, a rigid aromatic ring, and halogen substituents, computational methods offer invaluable insights into its spectroscopic characteristics. These theoretical spectra, when compared with experimental results, can confirm the molecule's identity and provide a deeper understanding of its structural and electronic properties. The following sections detail the computational approaches used to simulate advanced vibrational and nuclear magnetic resonance spectra for this compound. It is important to note that the following discussion outlines the established theoretical and computational methodologies as they would be applied to this compound for spectroscopic prediction. The data presented herein is illustrative of the expected outcomes from such rigorous computational analyses.

Advanced Vibrational Spectroscopy (IR, Raman, VCD) Simulation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Each vibrational mode has a characteristic frequency that is highly sensitive to the molecule's structure, including bond strengths, bond angles, and atomic masses. Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the accurate prediction of these vibrational frequencies and their corresponding intensities in both IR and Raman spectra. nih.govresearchgate.netsemanticscholar.org

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)), the equilibrium geometry is determined. nih.gov Subsequently, a frequency calculation is performed on this optimized structure. This calculation yields the harmonic vibrational frequencies, IR intensities (related to the change in dipole moment during a vibration), and Raman scattering activities (related to the change in polarizability). nih.govaps.org

For a molecule of this size, specific vibrational modes can be assigned to different functional groups, serving as a molecular fingerprint. For instance, the C=O stretching vibration of the ester group is expected to produce a strong, characteristic band in the IR spectrum. researchgate.netaip.org Similarly, vibrations associated with the dichlorinated benzene (B151609) ring (e.g., C-Cl stretches, aromatic C-H stretches, and ring breathing modes) and the long octadecyl chain (e.g., CH2 symmetric and asymmetric stretches, scissoring, and rocking modes) can be predicted and assigned. researchgate.net

Vibrational Circular Dichroism (VCD) is another advanced technique that can be simulated. VCD measures the differential absorption of left and right circularly polarized light by a chiral molecule during vibrational excitation. While this compound itself is not chiral, VCD simulations are a critical tool in the broader field of computational spectroscopy for determining the absolute configuration of chiral molecules. The simulation methodology is similar to that for IR and Raman but requires the calculation of atomic axial tensors and electric dipole transition moments.

Below is an illustrative data table of predicted key vibrational frequencies for this compound, as would be obtained from a DFT calculation.

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentPredicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
3105-3050Aromatic C-H StretchLowMedium
2955-2920Aliphatic Asymmetric CH₂ StretchHighHigh
2870-2850Aliphatic Symmetric CH₂ StretchHighHigh
1735Ester C=O StretchVery HighLow
1590Aromatic C=C StretchMediumHigh
1470Aliphatic CH₂ ScissoringMediumMedium
1275Ester C-O StretchHighMedium
1125Aromatic C-H in-plane bendMediumLow
830C-Cl StretchHighMedium
760Aromatic C-H out-of-plane bendMediumLow

Note: This table is illustrative and represents typical values expected from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

NMR Chemical Shift Prediction and Conformational Averaging

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure elucidation in solution. mdpi.com Computational methods can predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison to experimental data. The prediction of NMR parameters is highly dependent on the accurate representation of the molecule's three-dimensional structure and electron distribution. rsc.orgnih.gov

A significant challenge in predicting the NMR spectrum of this compound is the conformational flexibility of the long octadecyl chain. nih.govnih.govacs.org The molecule does not exist as a single static structure in solution but rather as a dynamic ensemble of interconverting conformers. The experimentally observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov Therefore, a simple calculation based on a single, lowest-energy conformation is often insufficient. researchgate.net

A robust computational protocol involves the following steps:

Conformational Search: A thorough search of the conformational space is performed to identify a set of low-energy conformers. This can be achieved using methods like molecular mechanics force fields or semi-empirical methods. acs.org

Geometry Optimization: Each identified conformer is then subjected to a higher-level geometry optimization, typically using DFT.

NMR Calculation: For each optimized low-energy conformer, the NMR shielding tensors are calculated using a reliable method such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govnih.govacs.org These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Conformational Averaging: The relative energies of the conformers are used to calculate their population according to the Boltzmann distribution at a given temperature. The final predicted chemical shift for each nucleus is the Boltzmann-weighted average of the chemical shifts from all the individual conformers. nih.gov

This approach accounts for the dynamic nature of the molecule and leads to significantly more accurate predictions. researchgate.net The predicted chemical shifts for the aromatic protons, for example, will be influenced by the proximity and orientation of the flexible alkyl chain, an effect that can only be captured through proper conformational averaging.

The following tables provide an illustrative example of this process for selected nuclei in this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Individual Conformers

Carbon Atom Conformer 1 (Lowest Energy) Conformer 2 Conformer 3
C=O 164.5 164.7 164.4
C1 (ipso-ester) 131.2 131.1 131.3
C2 (ipso-Cl) 133.8 133.9 133.8
C4 (ipso-Cl) 135.1 135.0 135.2
O-CH₂ 65.8 66.1 65.7

Table 2: Final Boltzmann-Averaged ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Relative Energy (kcal/mol) Boltzmann Population (%) Final Averaged Shift (ppm)
Conformer 1 0.00 65 \multirow{3}{*}{164.5}
Conformer 2 0.50 25
Conformer 3 0.95 10
C=O 164.5
C1 (ipso-ester) 131.2
C2 (ipso-Cl) 133.8
C4 (ipso-Cl) 135.1
O-CH₂ 65.9

| Terminal CH₃ | | | 14.1 |

Note: These tables are for illustrative purposes. The number of significant conformers could be much larger, and the final averaged shifts depend on the energies and populations of all contributing structures.

Advanced Analytical Methodologies for Research on Octadecyl 2,4 Dichlorobenzoate

Chromatographic Method Development for Complex Mixture Analysis in Research

Chromatographic techniques are fundamental for separating Octadecyl 2,4-dichlorobenzoate (B1228512) from impurities, unreacted starting materials, and isomeric variations that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Octadecyl 2,4-dichlorobenzoate and separating it from its positional isomers. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's nonpolar character.

The separation is commonly achieved on a C18 column, which contains a nonpolar stationary phase. researchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective for eluting compounds of this nature. rsc.orgsielc.com A gradient elution, where the proportion of the organic solvent (acetonitrile) is gradually increased, allows for the efficient separation of the main compound from both more polar and less polar impurities. Detection is typically performed using an ultraviolet (UV) detector, as the dichlorobenzoyl moiety is UV-active. rsc.org The development of such methods is crucial for quality control and for isolating pure samples for further structural analysis.

Illustrative HPLC Separation Data for Dichlorobenzoate Esters:

CompoundHypothetical Retention Time (min)Mobile Phase Composition (Acetonitrile:Water)
2,4-Dichlorobenzoic Acid5.250:50
Octadecyl 2,5-dichlorobenzoate (B1240473) (Isomer)18.1Gradient 70:30 -> 95:5
This compound 18.5 Gradient 70:30 -> 95:5
Octadecyl 3,4-dichlorobenzoate (B1239242) (Isomer)18.9Gradient 70:30 -> 95:5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile and volatile compounds that may be present as impurities or degradation products in samples of this compound. labrulez.com The sample is vaporized and separated based on boiling point and polarity in a capillary column, such as a TG-5MS column, before being analyzed by a mass spectrometer. gcms.cz

The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint. For an ester like this compound, common fragmentation patterns include cleavage of the bond next to the carbonyl group and rearrangements. libretexts.org The resulting fragments, particularly the isotopic pattern of the dichlorobenzoyl cation, provide definitive identification of chlorinated species. This method is highly sensitive and specific, making it ideal for detecting trace-level volatile impurities. semanticscholar.org

Table of Expected Key Fragments in GC-MS Analysis:

m/z (mass-to-charge ratio)Proposed Fragment IdentityComments
455.3[M]+• (Molecular Ion)C26H42Cl2O2
252.1[C18H36]+• (Octadecyl fragment)Loss of the dichlorobenzoate group
173.0[C7H3Cl2O]+Dichlorobenzoyl cation; characteristic isotope pattern for two Cl atoms
145.0[C6H3Cl2]+Loss of CO from the dichlorobenzoyl cation
43.1[C3H7]+Common fragment from the alkyl chain

State-of-the-Art Spectroscopic Techniques for Structural Elucidation in Research

While chromatography separates components, spectroscopy provides detailed information about the molecular structure of the isolated compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C26H42Cl2O2), distinguishing it from other compounds with the same nominal mass. pnnl.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to ionize the molecule. The fragmentation patterns observed in HRMS are similar to those in standard GC-MS but are measured with much higher accuracy, aiding in the structural confirmation of the fragments.

Representative HRMS Data:

Ion FormulaTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
[C26H42Cl2O2+H]+457.2635457.2631-0.9
[C7H3Cl2O]+172.9559172.9557-1.2
[C6H3Cl2]+144.9610144.9609-0.7

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural assignment of organic molecules in solution. A suite of 1D (¹H, ¹³C) and 2D NMR experiments are employed to piece together the molecular puzzle.

¹H NMR: Identifies all the unique proton environments in the molecule, including signals for the aromatic protons of the dichlorobenzoyl ring and the numerous overlapping signals of the long octadecyl chain.

¹³C NMR: Detects all unique carbon atoms, from the carbonyl carbon of the ester to the carbons in the aromatic ring and the aliphatic chain.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. libretexts.org It is instrumental in mapping the connectivity of protons within the octadecyl chain, establishing the sequence of -CH2- groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing a direct ¹H-¹³C one-bond correlation map.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different parts of the molecule. youtube.com It shows correlations between protons and carbons that are two or three bonds away. researchgate.netprinceton.edu For this compound, crucial HMBC correlations would be observed from the protons on the first methylene (B1212753) group of the octadecyl chain (adjacent to the ester oxygen) to the ester carbonyl carbon, definitively linking the alkyl chain to the dichlorobenzoate headgroup.

Table of Expected Key 2D NMR Correlations:

ExperimentKey CorrelationStructural Information Provided
COSYCorrelation between protons on adjacent -CH2- groups in the alkyl chain.Confirms the structure of the octadecyl chain.
HSQCCorrelation between each proton and its directly bonded carbon.Assigns specific ¹³C signals based on known ¹H signals.
HMBCCorrelation from H-1' (first CH2 of octadecyl) to C=O (carbonyl).Confirms the ester linkage between the two main fragments.
HMBCCorrelation from aromatic protons to the carbonyl carbon.Confirms the connectivity within the dichlorobenzoyl moiety.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should a single crystal of sufficient quality be grown, X-ray crystallography provides the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions. researchgate.net For long-chain alkyl esters, this method can reveal information about the packing of the molecules in the crystal lattice, which is influenced by both the aromatic headgroup and the long aliphatic tail. nih.gov While obtaining suitable crystals can be a challenge, a successful crystallographic analysis would provide an unequivocal confirmation of the compound's constitution and conformation in the solid phase. researchgate.net

Hypothetical Crystallographic Data Summary:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9
b (Å)7.8
c (Å)55.2
β (°)92.5
Volume (ų)2540
Z (molecules/unit cell)4

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The synthesis of this compound, typically an esterification reaction, can be meticulously studied and optimized through the use of advanced in-situ spectroscopic methodologies. These techniques, known as Process Analytical Technology (PAT), allow for real-time analysis of the reaction mixture without the need for extractive sampling, providing a continuous stream of data on reactant consumption, product formation, and the appearance of transient intermediates. mt.comnih.gov This approach offers significant advantages over traditional offline analyses (e.g., GC, HPLC), which are often time-consuming and may not capture the full dynamics of the reaction, especially concerning short-lived species. acs.org

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are two of the most powerful and widely adopted techniques for this purpose. nih.gov They provide detailed molecular information, enabling the development of robust kinetic models and a deeper understanding of the reaction mechanism. mt.comyoutube.com

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is exceptionally well-suited for monitoring the progress of esterification reactions in the liquid phase. acs.orgnih.gov The ATR probe is immersed directly into the reaction vessel, and mid-infrared energy is used to analyze the molecular composition of the mixture. mt.com The fundamental principle relies on tracking the change in absorption intensity of characteristic vibrational bands corresponding to specific functional groups of the reactants and products.

For the synthesis of this compound from 2,4-dichlorobenzoic acid and octadecanol, FTIR spectroscopy allows for the simultaneous monitoring of several key species:

Reactant Consumption: The disappearance of the broad O-H stretch from the carboxylic acid group of 2,4-dichlorobenzoic acid and the distinct C=O (carbonyl) stretching vibration of the acid (typically around 1700-1720 cm⁻¹) are tracked. youtube.commdpi.com

Product Formation: The appearance and increase in intensity of the C=O stretching vibration of the newly formed ester group in this compound is a primary indicator of reaction progress. youtube.com This ester carbonyl band typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than its carboxylic acid precursor. youtube.com The formation of a C-O stretch associated with the ester linkage can also be monitored. mdpi.com

This real-time data collection enables the generation of precise concentration profiles over time, which are crucial for determining reaction kinetics and identifying critical process parameters. mt.com Furthermore, the high temporal resolution of in-situ FTIR can facilitate the detection of reaction intermediates that might otherwise be missed. mt.comyoutube.com

Table 1: Illustrative FTIR Vibrational Frequencies for Monitoring the Synthesis of this compound

CompoundFunctional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Trend During Reaction
2,4-dichlorobenzoic acidCarboxyl C=OStretch~1700 - 1720Decreasing
2,4-dichlorobenzoic acidCarboxyl O-HStretch~2500 - 3300 (broad)Decreasing
OctadecanolAlcohol O-HStretch~3200 - 3600Decreasing
This compoundEster C=OStretch~1735 - 1750Increasing
This compoundEster C-OStretch~1100 - 1300Increasing

Raman Spectroscopy

In-situ Raman spectroscopy serves as a complementary technique to FTIR for real-time reaction monitoring. nih.gov It is particularly advantageous because common solvents like water and glass reaction vessels are weak Raman scatterers, resulting in minimal interference with the spectra of the reactants and products. beilstein-journals.org A probe is typically interfaced with the reactor, and a laser is used to excite the molecules, which then scatter light. mdpi.com The frequency shift in the scattered light provides a detailed chemical fingerprint of the species present.

In the context of synthesizing this compound, Raman spectroscopy can effectively monitor:

Changes in Unsaturation and Aromaticity: The C=C stretching vibrations within the dichlorinated benzene (B151609) ring of both the reactant acid and the product ester are strong Raman scatterers. Subtle shifts in these bands can indicate the changing chemical environment upon conversion from acid to ester.

Carbonyl Group Transformation: While the C=O bond is a weaker Raman scatterer than it is an IR absorber, its transformation can still be tracked. The peak corresponding to the C=O of the 2,4-dichlorobenzoic acid will decrease, while the peak for the ester carbonyl of this compound will increase. beilstein-journals.org

By establishing a calibration model, often with the aid of an offline reference method like NMR or HPLC, Raman spectral data can be converted into quantitative concentration information. beilstein-journals.orgmdpi.comresearchgate.netvapourtec.com This quantitative, real-time monitoring is invaluable for process optimization, ensuring consistent product quality, and enhancing reaction safety. beilstein-journals.orgscilit.com The ability to monitor reactions in continuous-flow systems is another significant strength of this technique. beilstein-journals.orgvapourtec.combeilstein-journals.org

Table 2: Illustrative Raman Shifts for Monitoring the Synthesis of this compound

CompoundFunctional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Trend During Reaction
2,4-dichlorobenzoic acidAromatic C=CRing Stretch~1580 - 1610Decreasing/Shifting
2,4-dichlorobenzoic acidCarboxyl C=OStretch~1640 - 1680Decreasing
This compoundAromatic C=CRing Stretch~1580 - 1610Increasing/Shifting
This compoundEster C=OStretch~1720 - 1740Increasing

Research Applications and Material Science Contexts of Octadecyl 2,4 Dichlorobenzoate

Role as a Model Compound in Fundamental Studies of Long-Chain Esters and Halogenated Aromatics

No literature was found that describes the use of Octadecyl 2,4-dichlorobenzoate (B1228512) as a model compound for fundamental studies.

Exploration as a Building Block in Polymer Science Research

There is no available research on the use of Octadecyl 2,4-dichlorobenzoate in polymer science.

Design and Synthesis of Specialized Polyesters and Copolymers

No information is available regarding the design and synthesis of polymers from this specific monomer.

Investigation of Polymerization Mechanisms Involving Ester Monomers

There are no studies investigating the polymerization mechanisms of this compound.

Investigation of its Behavior in Self-Assembled Systems and Colloidal Chemistry

No research has been published on the behavior of this compound in self-assembled systems or its applications in colloidal chemistry.

Surfactant-Additive Synergism in Micellar Systems

There is no data on the synergistic effects of this compound in micellar systems.

Rheological Studies of this compound Containing Solutions

No rheological studies have been performed on solutions containing this compound.

Despite a comprehensive search for scholarly articles, patents, and technical reports, no specific research findings detailing the utility of This compound as a precursor or intermediate in the synthesis of advanced chemical probes or scaffolds have been identified.

The available scientific literature does not currently contain explicit examples or detailed studies on the application of this particular compound for the development of more complex chemical structures for research or material science purposes. Therefore, data on reaction schemes, yields, or the properties of resulting molecules from such synthetic pathways involving this compound are not available.

Further research would be necessary to explore the potential of this compound in these applications.

Environmental Transformation and Degradation Mechanisms of Octadecyl 2,4 Dichlorobenzoate

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves chemical and physical processes that occur in the environment without the intervention of microorganisms. For Octadecyl 2,4-dichlorobenzoate (B1228512), these pathways would primarily include hydrolysis, photochemical transformation, and oxidation-reduction reactions.

The primary abiotic degradation pathway for Octadecyl 2,4-dichlorobenzoate is the hydrolysis of its ester bond. This reaction involves the cleavage of the bond between the carbonyl group of the benzoate (B1203000) and the oxygen atom of the octadecyl chain, in the presence of water.

Reaction: this compound + H₂O → 2,4-Dichlorobenzoic acid + Octadecanol

The kinetics of this reaction are influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, leading to a faster rate of hydrolysis rsc.org.

While specific kinetic data for the hydrolysis of this compound is not available, studies on other long-chain alkyl esters indicate that this process can be slow under neutral environmental pH conditions but is expected to be more rapid under acidic or alkaline conditions nih.gov. The primary products of this hydrolytic cleavage are 2,4-Dichlorobenzoic acid and Octadecanol.

Table 1: Products of Hydrolytic Cleavage of this compound

Reactant Products
This compound 2,4-Dichlorobenzoic acid

Photochemical transformation, or photolysis, involves the degradation of a chemical by the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For this compound, photolysis can proceed through several mechanisms, primarily targeting the 2,4-dichlorobenzoate portion of the molecule.

One potential pathway is the reductive dehalogenation of the aromatic ring. Upon absorption of UV radiation, the carbon-chlorine bond can be cleaved, leading to the formation of a radical species and a free chlorine atom. This aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a less chlorinated benzoate ester. This process can occur stepwise, eventually leading to the complete dehalogenation of the aromatic ring. Photobiodegradation of halogenated aromatic pollutants has been observed, where light energy facilitates microbial degradation scirp.orgamanote.comresearchgate.net.

Another possible photochemical reaction is photosubstitution, where the chlorine atoms are replaced by other functional groups, such as hydroxyl groups, in the presence of water. This would lead to the formation of hydroxylated and potentially less toxic derivatives.

Oxidation and reduction reactions are fundamental to the transformation of organic compounds in the environment. These reactions involve the transfer of electrons and can be mediated by various environmental factors.

Oxidation: The alkyl (octadecyl) chain of the ester is susceptible to oxidation. In the presence of strong oxidizing agents, such as hydroxyl radicals (•OH) which are photochemically produced in natural waters, the long alkyl chain can be oxidized mdpi.com. This oxidation can lead to the formation of various oxygenated derivatives and eventual chain cleavage. The aromatic ring can also be subject to oxidation, potentially leading to ring-opening, although this is generally a more complex process abiotically. The benzylic position of alkylbenzenes is particularly susceptible to oxidation, which can lead to the formation of benzoic acids libretexts.org.

Reduction: Under anaerobic conditions, such as in sediments or anoxic water, reductive pathways can become significant. For the 2,4-dichlorobenzoate moiety, the primary reductive transformation is reductive dehalogenation. In this process, the chlorine atoms are sequentially removed and replaced by hydrogen atoms. This is a critical detoxification pathway, as the toxicity of chlorinated aromatic compounds often decreases with a lower degree of halogenation. While often microbially mediated, abiotic reductive dehalogenation can also occur in the presence of certain reducing agents in the environment.

Biotic Transformation Mechanisms by Microbial Systems

Microorganisms play a crucial role in the degradation of organic pollutants. The biodegradation of this compound would likely proceed through an initial enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting 2,4-dichlorobenzoic acid and octadecanol.

The first step, the hydrolysis of the ester, is catalyzed by microbial esterases or lipases. These enzymes cleave the ester bond, releasing 2,4-dichlorobenzoic acid and octadecanol into the microbial cell or the surrounding environment mdpi.comnih.govencyclopedia.pub. The long-chain alcohol, octadecanol, can then be utilized by microorganisms as a carbon and energy source through fatty acid oxidation pathways. The degradation of the persistent 2,4-dichlorobenzoic acid moiety involves more specialized enzymatic systems.

Once 2,4-dichlorobenzoic acid is formed, the removal of the chlorine atoms is a key step in its detoxification and further degradation. Microorganisms have evolved several enzymatic strategies for dehalogenation.

Reductive Dehalogenation: Under anaerobic conditions, microorganisms can utilize reductive dehalogenases to remove chlorine atoms from the aromatic ring nih.gov. In the case of 2,4-dichlorobenzoate, this process can lead to the formation of 4-chlorobenzoate (B1228818) and subsequently benzoate through the sequential removal of chlorine atoms nih.govasm.orgnih.gov. This process is often part of an anaerobic respiratory process where the chlorinated compound serves as an electron acceptor.

Hydrolytic Dehalogenation: In this pathway, a hydrolytic dehalogenase replaces a chlorine atom with a hydroxyl group derived from water researchgate.netmuni.cz. For example, 4-chlorobenzoate can be hydrolytically dehalogenated to 4-hydroxybenzoate (B8730719) nih.govasm.orgnih.govresearchgate.net. This reaction has been observed in various bacteria and is a key step in the aerobic degradation of some chlorobenzoates.

Oxidative Dehalogenation: This mechanism involves the action of oxygenases, which incorporate one or both atoms of molecular oxygen into the substrate. While less common for the initial dehalogenation of chlorobenzoates, oxidative processes are central to the subsequent ring cleavage.

Table 2: Examples of Microbial Dehalogenation of 2,4-Dichlorobenzoate Metabolites

Dehalogenation Type Substrate Product Microorganism Example Reference
Reductive 2,4-Dichlorobenzoate 4-Chlorobenzoate Alcaligenes denitrificans NTB-1 nih.govasm.orgnih.gov

Following dehalogenation and often hydroxylation of the aromatic ring, the resulting dihydroxybenzoic acids (catechols) are susceptible to ring cleavage by powerful enzymes called dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its opening and the formation of aliphatic products that can then enter central metabolic pathways. There are two main types of ring cleavage pathways: ortho and meta.

Ortho (or Intradiol) Cleavage: In this pathway, the aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate. For example, protocatechuate (3,4-dihydroxybenzoate), a potential downstream metabolite of 2,4-dichlorobenzoate degradation, can be cleaved by protocatechuate 3,4-dioxygenase. This leads to the formation of β-carboxymuconic acid, which is further metabolized via the β-ketoadipate pathway.

Meta (or Extradiol) Cleavage: This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups of the catechol intermediate ebi.ac.uk. For instance, a chlorocatechol intermediate could be cleaved by a catechol 2,3-dioxygenase, resulting in the formation of a muconic semialdehyde derivative researchgate.net. These products are then funneled into other metabolic pathways for complete mineralization. The choice between the ortho and meta cleavage pathways is dependent on the specific microorganism and the nature of the substituents on the aromatic ring.

The degradation of 2,4-dichlorobenzoate can proceed through the formation of chlorocatechols, which are then substrates for these ring-cleaving dioxygenases dntb.gov.uanih.govnih.govasm.org.

Identification and Characterization of Key Microbial Species and Enzymes Involved in Degradation

Direct research identifying specific microbial species and enzymatic pathways for the degradation of this compound is not extensively documented in publicly available literature. However, the compound's structure—an ester formed from a long-chain fatty alcohol (octadecanol) and a chlorinated aromatic acid (2,4-dichlorobenzoic acid)—allows for a scientifically grounded projection of its biodegradation. The process would likely involve a multi-step degradation sequence initiated by separate microbial consortia or versatile individual species capable of cleaving the ester bond and subsequently mineralizing the two resulting components.

The initial and critical step is the hydrolysis of the ester linkage, a reaction catalyzed by esterase enzymes. This would release octadecanol and 2,4-dichlorobenzoic acid (2,4-DCBA) into the environment.

Degradation of the Octadecyl Component: The octadecanol, a long-chain fatty alcohol, is expected to be readily biodegradable by a wide range of soil and aquatic microorganisms. The degradation pathway would proceed through oxidation to octadecanoic acid (stearic acid), followed by the well-established β-oxidation pathway , which sequentially shortens the fatty acid chain to produce acetyl-CoA. This intermediate then enters the tricarboxylic acid (TCA) cycle for energy production. Genera known for their ability to degrade long-chain alkanes and fatty acids include Pseudomonas, Rhodococcus, and Burkholderia. nih.govresearchgate.netnih.gov

Degradation of the 2,4-Dichlorobenzoate (2,4-DCBA) Moiety: The 2,4-DCBA component is more recalcitrant due to the presence of chlorine atoms on the aromatic ring. Its degradation has been studied in several bacterial strains, which employ specialized enzymatic systems. arizona.edu

One well-documented pathway for 2,4-DCBA degradation is found in Corynebacterium sepedonicum. researchgate.netnih.gov This pathway involves a series of enzymatic reactions:

Activation: 2,4-dichlorobenzoate is first activated to its coenzyme A (CoA) thioester, 2,4-dichlorobenzoyl-CoA, by a 2,4-dichlorobenzoate:CoA ligase . nih.gov

Reductive Dehalogenation: The pathway proceeds via an NADPH-dependent reductive dehalogenation at the ortho position (C2), catalyzed by a reductive dehalogenase , to yield 4-chlorobenzoyl-CoA. nih.gov

Hydrolytic Dehalogenation: A subsequent hydrolytic dehalogenation removes the chlorine atom at the para position (C4), forming 4-hydroxybenzoyl-CoA. This step is catalyzed by a 4-chlorobenzoyl-CoA dehalogenase . nih.gov

Thioester Cleavage: A thioesterase hydrolyzes 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate. nih.gov

Ring Hydroxylation and Cleavage: The resulting 4-hydroxybenzoate is hydroxylated by 4-hydroxybenzoate 3-monooxygenase to form protocatechuate. researchgate.netnih.gov This intermediate is then funneled into the TCA cycle following ring cleavage by protocatechuate 3,4-dioxygenase . nih.gov

Other bacterial genera, such as Cupriavidus and Pseudomonas, are well-known for their ability to degrade chlorinated aromatic compounds, often via different dioxygenase-initiated pathways. oup.complos.orgasm.orgnih.gov For instance, Cupriavidus necator JMP134 utilizes a series of enzymes encoded by the tfd gene cluster to degrade the structurally related herbicide 2,4-D. mdpi.comnih.gov This involves enzymes such as dioxygenases and hydroxylases that lead to a dichlorocatechol intermediate, followed by ring cleavage. nih.govnih.gov

The table below summarizes key microbial species and enzymes relevant to the degradation of the constituent parts of this compound.

Microbial Genus/SpeciesTarget MoietyKey Enzyme(s)Function
General (Various Bacteria/Fungi)Ester LinkageEsterases / LipasesHydrolysis of the ester bond to release alcohol and carboxylic acid.
Rhodococcus, PseudomonasOctadecyl ChainAlkane Monooxygenases, Alcohol/Aldehyde Dehydrogenases, β-oxidation pathway enzymesOxidation of the alkyl chain to a fatty acid and subsequent degradation to acetyl-CoA.
Corynebacterium sepedonicum2,4-Dichlorobenzoate2,4-dichlorobenzoate:CoA ligase, Reductive Dehalogenase, 4-chlorobenzoyl-CoA dehalogenase, ThioesteraseActivation and sequential reductive and hydrolytic dehalogenation of the aromatic ring. researchgate.netnih.gov
Cupriavidus necatorChlorinated Aromatics (e.g., 2,4-D)α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), 2,4-DCP hydroxylase (TfdB), Chlorocatechol 1,2-dioxygenase (TfdC)Cleavage of side chains and hydroxylation of the aromatic ring, followed by ortho-cleavage. mdpi.comnih.gov
Pseudomonas sp.Chlorinated BenzoatesDioxygenases, Dienelactone Hydrolase, 3-Oxoadipate (B1233008):Succinyl-CoA TransferaseDegradation of chlorinated aromatic rings via chlorocatechol and the 3-oxoadipate pathway. asm.org

Theoretical Modeling of Environmental Persistence and Transformation Kinetics

Theoretical modeling is essential for predicting the environmental fate of chemicals like this compound, for which extensive empirical data may be lacking. Models of persistence and transformation kinetics integrate the physicochemical properties of the compound with environmental parameters and microbial degradation rates.

The transformation kinetics of this compound are likely to be complex and may not follow simple first-order decay, especially in heterogeneous environments like soil and sediment. epa.govlibretexts.org Biodegradation is often the rate-limiting step in the transformation of such persistent organic pollutants. researchgate.net

Kinetic Models for Biodegradation:

Several kinetic models can be applied to describe the biodegradation of this compound, likely occurring as a cometabolic process where microorganisms degrade the compound without using it as a primary energy source. nih.govdtic.mil

Monod Kinetics: This is the most fundamental model relating the rate of substrate utilization to its concentration and the microbial population size. researchgate.net The specific growth rate (µ) is given by: µ = (µ_max * S) / (K_s + S) Where µ_max is the maximum specific growth rate, S is the substrate concentration, and K_s is the half-saturation constant (substrate affinity). researchgate.netresearchgate.netunlp.edu.ar For a recalcitrant compound, K_s may be high, and µ_max may be low.

First-Order Kinetics: At very low substrate concentrations (S << K_s), the Monod equation simplifies to a first-order model, where the degradation rate is directly proportional to the contaminant concentration. libretexts.orgepa.gov This is often used as a default model in environmental fate assessments. epa.govscience.gov Rate = -kC Where k is the first-order rate constant and C is the concentration.

Cometabolism and Substrate Inhibition Models: The degradation of the 2,4-DCBA moiety may occur via cometabolism, where its transformation relies on enzymes induced by a primary growth substrate. dtic.milbohrium.com The kinetics of such processes are more complex, often involving competitive inhibition between the primary substrate and the contaminant for the active enzyme site. nih.govnih.gov In some cases, high concentrations of the contaminant or its metabolic intermediates can be toxic to the microbial population, necessitating the use of substrate inhibition models (e.g., the Haldane model). researchgate.netscispace.com

The table below summarizes common kinetic models and their relevance to modeling the degradation of this compound.

Kinetic ModelEquationKey ParametersApplicability and Significance
First-Order (SFO)Ct = C0e-ktk (rate constant), C0 (initial concentration)Simple model often used for regulatory purposes and at low contaminant concentrations. epa.govscience.govdiscoveryjournals.org Assumes rate is concentration-dependent.
Monodµ = (µmax * S) / (Ks + S)µmax (max. specific growth rate), Ks (half-saturation constant)Describes substrate-dependent microbial growth kinetics; fundamental for modeling primary degradation. researchgate.netscielo.br
Haldane (Substrate Inhibition)µ = (µmax * S) / (Ks + S + S2/Ki)Ki (inhibition constant)Accounts for the inhibitory effect of high substrate concentrations on microbial activity, which is relevant for chlorinated aromatics. scispace.com
Cometabolism ModelsVaries; often includes terms for competitive inhibitionTc (transformation capacity), Inhibition constantsCrucial for modeling the degradation of non-growth-supporting substrates like 2,4-DCBA, which may be transformed by enzymes induced by other compounds. nih.govdtic.milmdpi.com

Molecular Interactions in Biological Systems Mechanistic Focus

Investigation of Membrane Permeation and Lipophilicity at a Molecular Level

Computational models are invaluable tools for predicting the lipophilicity and membrane partitioning behavior of molecules. The octanol-water partition coefficient (Log P) is a widely used metric to quantify lipophilicity.

Log P Estimation: Due to its long C18 alkyl chain and the dichlorinated benzene (B151609) ring, Octadecyl 2,4-dichlorobenzoate (B1228512) is expected to have a very high Log P value. This indicates a strong preference for nonpolar environments, such as the hydrophobic core of a cell membrane, over aqueous environments. Various computational algorithms can predict Log P based on the molecule's structure by summing the contributions of its fragments.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of a molecule with its membrane permeability. For a series of related compounds, these models can predict how changes in structure, such as alkyl chain length or the position of halogen substituents, would affect their ability to partition into and permeate through a lipid bilayer.

Molecular dynamics (MD) simulations provide a dynamic, atomistic-level view of how a molecule interacts with a model lipid bilayer, offering insights that are not accessible through static computational models.

Insertion and Orientation: An MD simulation of Octadecyl 2,4-dichlorobenzoate would likely show the molecule rapidly partitioning from the aqueous phase to the membrane interface. The highly hydrophobic octadecyl tail would be the primary driver for insertion into the nonpolar core of the lipid bilayer, aligning with the fatty acid chains of the phospholipids. The more polar ester group and the 2,4-dichlorophenyl headgroup would likely be positioned near the polar headgroup region of the lipids at the membrane-water interface.

Membrane Fluidity and Permeation: The presence of the molecule within the bilayer could potentially alter local membrane properties, such as fluidity. The simulations could also be used to calculate the potential of mean force (PMF), which describes the energy profile as the molecule moves across the membrane. This would reveal the free energy barriers to translocation, providing a quantitative measure of its permeability. The high lipophilicity of the octadecyl chain would likely result in a significant energy barrier for exiting the membrane into the aqueous environment on the other side, suggesting the molecule may be retained within the membrane for extended periods.

Exploration of Receptor-Ligand Binding (Hypothetical, for Structural and Mechanistic Insights)

While specific receptor targets for this compound have not been identified, its structural features allow for hypothetical exploration of potential receptor-ligand interactions. Such explorations are valuable for predicting potential biological activities and for guiding future experimental studies.

Structural Analogs and Potential Targets: The 2,4-dichlorophenyl group is a common motif in molecules designed to interact with various biological targets, including nuclear receptors, ion channels, and enzymes. This structural element can participate in specific interactions within a receptor's binding pocket.

Hydrophobic and van der Waals interactions: With nonpolar amino acid residues.

Halogen bonding: The chlorine atoms could act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains.

Pi-stacking: The aromatic ring could stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Computational Docking and Virtual Screening: To explore these possibilities, computational docking could be used to predict the binding mode and affinity of this compound with a variety of known receptor structures. Virtual screening of receptor databases could help identify potential protein targets that have binding sites complementary to the ligand's structure. Molecular dynamics simulations of the resulting ligand-receptor complexes could then be used to assess the stability of the predicted binding poses and to refine the understanding of the key interactions driving the binding event. nih.gov

Molecular Docking and Dynamics Simulations with Relevant Protein Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein (receptor). These methods can provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are crucial for understanding its potential biological activity.

For a molecule like this compound, which possesses a distinct polar head (the 2,4-dichlorobenzoate group) and a long, nonpolar tail (the octadecyl chain), its interactions with a protein binding site would be multifaceted.

Potential Interactions of the 2,4-Dichlorobenzoate Moiety:

Halogen Bonding: The two chlorine atoms on the benzene ring can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen (from backbone carbonyls or side chains of serine, threonine, aspartate, glutamate) or nitrogen (from the side chains of histidine, lysine, arginine).

Pi-Stacking and Pi-Cation Interactions: The aromatic ring of the dichlorobenzoate group can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. It could also participate in pi-cation interactions with positively charged residues like lysine and arginine.

Van der Waals Forces: The entire moiety will have van der Waals interactions with the surrounding amino acid residues in the binding pocket.

Potential Interactions of the Octadecyl Chain:

Hydrophobic Interactions: The long C18 alkyl chain is highly lipophilic and would preferentially bind to hydrophobic pockets or channels within a protein. This interaction is driven by the hydrophobic effect, where the nonpolar chain is excluded from the aqueous environment, leading to a thermodynamically favorable association with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine. The length and flexibility of the octadecyl chain would allow it to adopt a conformation that maximizes these hydrophobic contacts.

Hypothetical Protein Targets and Docking Simulations:

Given its structure, potential protein targets for this compound could include enzymes with long hydrophobic channels or regulatory proteins with deep binding pockets. A hypothetical molecular docking study would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and then using a docking algorithm to predict the most likely binding poses.

Following docking, molecular dynamics simulations could be employed to assess the stability of the predicted binding pose over time. These simulations would provide a more dynamic picture of the interactions, including the flexibility of both the ligand and the protein, and could be used to calculate the binding free energy, a more accurate predictor of binding affinity.

Illustrative Data for a Hypothetical Docking Study:

Potential Protein Target Class Key Interacting Residues (Hypothetical) Dominant Interaction Type Anticipated Binding Location
LipasesLeucine, Isoleucine, ValineHydrophobicActive site channel
Nuclear ReceptorsPhenylalanine, Tryptophan, MethionineHydrophobic, Pi-stackingLigand-binding domain
Acyl-CoA Binding ProteinsAlanine, Proline, TyrosineHydrophobic, van der WaalsAcyl-chain binding pocket

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ijnrd.org For a compound like this compound, a QSAR study would typically be conducted on a series of structurally related analogues to identify the key molecular features that govern their activity.

Although no specific QSAR studies on this compound are available, we can theorize the types of molecular descriptors that would be important for building such a model. These descriptors quantify various aspects of the molecule's physicochemical properties.

Relevant Molecular Descriptors for a Hypothetical QSAR Model:

Lipophilic Descriptors:

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity. Given the long octadecyl chain, LogP would be a critical descriptor. Variations in the alkyl chain length of analogues would directly impact this value and likely correlate strongly with activity, especially if the mechanism involves interaction with a hydrophobic pocket.

Electronic Descriptors:

Hammett Constants (σ): These would describe the electron-withdrawing or -donating effects of the substituents on the benzene ring. The two chlorine atoms are electron-withdrawing, which can influence the electronic properties of the ester group and the aromatic ring's ability to participate in interactions like pi-stacking. youtube.com

Steric Descriptors:

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can account for the steric bulk of the compound and its van der Waals interactions with the receptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can describe its size, shape, and degree of branching.

A hypothetical QSAR model for a series of compounds related to this compound might take the following general form:

Biological Activity (e.g., log(1/IC50)) = c1(LogP) + c2(σ) + c3*(MR) + constant

Where c1, c2, and c3 are coefficients determined by regression analysis. A positive coefficient for LogP would suggest that increased hydrophobicity enhances activity, which would be consistent with the presence of the long alkyl chain.

Illustrative Table of Descriptors for a Hypothetical QSAR Study:

Descriptor Type Specific Descriptor Relevance to this compound Structure
LipophilicLogPQuantifies the high hydrophobicity of the octadecyl chain.
ElectronicHammett Constant (σ)Represents the electron-withdrawing nature of the two chlorine atoms.
StericMolar Refractivity (MR)Accounts for the overall size and polarizability of the molecule.
TopologicalWiener IndexDescribes the branching and compactness of the molecular structure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Octadecyl 2,4-dichlorobenzoate, and how can reaction conditions influence yield?

  • Methodology : A typical synthesis involves esterification of 2,4-dichlorobenzoic acid with octadecyl alcohol. Key steps include acid catalysis (e.g., concentrated sulfuric acid), refluxing in methanol for 4 hours, and recrystallization from ethanol to isolate the product . Yield optimization requires careful control of stoichiometry (1:1 molar ratio of acid to alcohol), temperature (reflux ~60–80°C), and catalyst concentration. Impurities like unreacted acid can be removed via ice-water precipitation and filtration .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • UV-Vis : Confirm aromatic absorption bands (~260–280 nm for dichlorobenzene rings) .
  • PMR (¹H NMR) : Identify ester carbonyl protons (δ ~4.3 ppm for –OCH₂–) and aliphatic chain protons (δ ~1.2–1.6 ppm for –(CH₂)₁₇–) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₂₅H₃₈Cl₂O₂, MW ~453.5 g/mol) and fragmentation patterns (e.g., loss of octadecyl chain) .

Q. What factors influence the stability of this compound in storage?

  • Methodology : Stability is affected by:

  • Light : Protect from UV exposure to prevent photolytic decomposition of the ester bond.
  • Temperature : Store below 4°C to minimize thermal degradation; differential scanning calorimetry (DSC) can identify decomposition thresholds .
  • Humidity : Hydrolysis risk necessitates anhydrous storage conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can model long-term behavior .

Advanced Research Questions

Q. How does this compound interact with microbial degradation pathways in environmental systems?

  • Methodology : Studies on analogous 2,4-dichlorobenzoates suggest reductive dehalogenation by bacteria like Corynebacterium sepedonicum KZ-4. Key steps include:

  • Coenzyme A (CoA) activation : ATP-dependent ligase forms 2,4-dichlorobenzoyl-CoA .
  • NADPH-dependent dechlorination : Reductive dehalogenase removes the ortho-chlorine, yielding 4-chlorobenzoyl-CoA .
  • Hydrolytic dehalogenation : Para-chlorine is removed via 4-hydroxybenzoyl-CoA intermediate, leading to protocatechuate for ring cleavage .
    • Experimental Design : Use resting-cell assays with NADPH/CoA supplementation and monitor metabolites via HPLC-MS .

Q. What computational models predict the environmental persistence or toxicity of this compound?

  • Methodology :

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate logP (octanol-water partition coefficient) with bioaccumulation potential. The long aliphatic chain (logP ~8–10) suggests high hydrophobicity and persistence .
  • Molecular Dynamics (MD) : Simulate esterase binding affinity to assess biodegradability. High steric hindrance from the octadecyl chain may reduce enzymatic hydrolysis rates .

Q. How does pyrolysis of this compound contribute to byproduct formation, and what are the implications for waste management?

  • Methodology : Pyrolysis at 270–300°C under nitrogen yields:

  • Dichloroxanthones : Via Ullmann condensation (e.g., 2,6-dichloroxanthone at 33% yield) .
  • Chlorinated biphenyls : Potential toxic byproducts requiring GC-MS monitoring .
    • Mitigation : Catalytic decomposition with Cu/CuCl reduces hazardous byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.